![molecular formula C14H21NO3 B11863854 tert-Butyl 4-(2-hydroxyethyl)benzylcarbamate](/img/structure/B11863854.png)
tert-Butyl 4-(2-hydroxyethyl)benzylcarbamate
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Overview
Description
tert-Butyl 4-(2-hydroxyethyl)benzylcarbamate: is a chemical compound with the molecular formula C14H21NO3. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is often used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl 4-(2-hydroxyethyl)benzylcarbamate typically involves the reaction of 4-(2-hydroxyethyl)benzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under controlled temperature conditions .
Industrial Production Methods: : Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl 4-(2-hydroxyethyl)benzylcarbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
Medicinal Applications
A. Anti-inflammatory Activity
Research has shown that derivatives of tert-butyl carbamate compounds exhibit significant anti-inflammatory properties. For instance, studies involving similar carbamate structures have demonstrated their efficacy in reducing inflammation in animal models. The anti-inflammatory activity was assessed using the carrageenan-induced paw edema model, where compounds exhibited inhibition rates comparable to standard anti-inflammatory drugs like indomethacin .
B. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar carbamate derivatives have been evaluated for their effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The presence of the hydroxyethyl group may enhance membrane permeability, thereby increasing the compound's bioavailability and efficacy against microbial pathogens .
Organic Synthesis Applications
A. Synthetic Intermediate
tert-Butyl 4-(2-hydroxyethyl)benzylcarbamate serves as a valuable synthetic intermediate in the preparation of more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis, particularly in the pharmaceutical industry for drug development .
B. Protecting Group in Synthesis
In organic synthesis, tert-butyl groups are often used as protecting groups for amines and alcohols due to their stability under acidic and basic conditions. This property allows for selective reactions without affecting other functional groups present in the molecule .
Case Studies
A. Case Study on Anti-tuberculosis Activity
A study investigated the anti-tuberculosis potential of carbamate derivatives similar to this compound. The results indicated that these compounds could inhibit Mycobacterium tuberculosis growth effectively, providing a promising avenue for developing new anti-tuberculosis agents.
B. Case Study on Enzyme Inhibition
Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The binding affinity with enzymes such as COX-2 was assessed through molecular docking studies, revealing potential for therapeutic applications in pain management and inflammation .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-hydroxyethyl)benzylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is known to interact with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(2-aminoethyl)benzylcarbamate: Similar structure but with an amino group instead of a hydroxyl group.
tert-Butyl (2-hydroxyethyl)(methyl)carbamate: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness: : tert-Butyl 4-(2-hydroxyethyl)benzylcarbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly useful in synthetic chemistry and industrial applications .
Biological Activity
tert-Butyl 4-(2-hydroxyethyl)benzylcarbamate is a carbamate derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C14H21NO2
- Molecular Weight : 251.32 g/mol
- CAS Number : 166954-24-1
The compound features a tert-butyl group, a benzyl group, and a hydroxyethyl substituent, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP2C19, which is crucial for drug metabolism. This interaction suggests that it may influence drug-drug interactions by modulating metabolic pathways .
- Hydrogen Bonding : The hydroxyethyl group in the compound can form hydrogen bonds with active site residues of enzymes, enhancing its affinity for various proteins .
Biological Activity Overview
Table 1 summarizes the biological activities and unique features of related compounds, including this compound.
Compound Name | Molecular Formula | Biological Activity | Unique Features |
---|---|---|---|
This compound | C14H21NO2 | Inhibitor of CYP enzymes | Contains both benzyl and hydroxyethyl groups |
tert-butyl N-benzyl-N-(2-hydroxyethyl)carbamate | C14H21NO2 | Moderate cytotoxicity | Similar structure with different substituents |
tert-butyl 4-(hydroxymethyl)benzylcarbamate | C13H19NO3 | Moderate cytotoxicity | Hydroxymethyl group instead of hydroxyethyl |
In Vitro Studies
Research indicates that this compound exhibits significant biological activity. It has been noted for its potential anti-inflammatory properties and ability to inhibit cell proliferation in certain cancer cell lines.
- Cytotoxicity : Compounds with similar structures often show varying levels of cytotoxicity. Preliminary studies suggest that this compound may exhibit moderate cytotoxic effects against specific cancer cell lines .
- Anti-inflammatory Activity : The compound may reduce the production of pro-inflammatory cytokines, which is significant in the context of diseases characterized by chronic inflammation .
Case Studies
A notable case study explored the effects of this compound in an Alzheimer's disease model. The study assessed the compound's ability to inhibit amyloid-beta aggregation and protect neuronal cells from oxidative stress. While results were promising, showing a reduction in astrocyte death by approximately 20%, further studies are needed to establish its efficacy in vivo .
Properties
Molecular Formula |
C14H21NO3 |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
tert-butyl N-[[4-(2-hydroxyethyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-10-12-6-4-11(5-7-12)8-9-16/h4-7,16H,8-10H2,1-3H3,(H,15,17) |
InChI Key |
HBTZRBBNFZDSPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CCO |
Origin of Product |
United States |
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